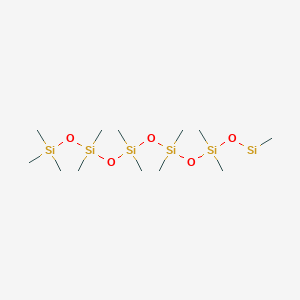
Dodecamethylhexasiloxane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Dodecamethylhexasiloxane can be synthesized through the hydrolysis and condensation of chlorosilanes. One common method involves the reaction of hexamethyldisiloxane with chlorosilanes under controlled conditions. The reaction typically requires an inert atmosphere and the use of a catalyst to facilitate the condensation process .
Industrial Production Methods
In industrial settings, this compound is produced through a similar process but on a larger scale. The production involves the use of specialized equipment to ensure the purity and consistency of the final product. The reaction conditions, such as temperature and pressure, are carefully controlled to optimize yield and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
Dodecamethylhexasiloxane undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form silanols and siloxane oligomers.
Reduction: Reduction reactions can convert it into lower siloxanes.
Substitution: It can undergo substitution reactions with halogens and other reactive groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Halogenating agents like chlorine or bromine are employed under controlled conditions.
Major Products Formed
Oxidation: Silanols and siloxane oligomers.
Reduction: Lower siloxanes.
Substitution: Halogenated siloxanes.
Scientific Research Applications
Dodecamethylhexasiloxane has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor for the synthesis of other siloxane compounds and as a solvent in various chemical reactions.
Biology: Employed in the preparation of biomaterials and as a component in certain biological assays.
Medicine: Utilized in the formulation of medical devices and drug delivery systems.
Mechanism of Action
The mechanism of action of dodecamethylhexasiloxane involves its interaction with various molecular targets and pathways. In biological systems, it can interact with cell membranes and proteins, altering their structure and function. Its hydrophobic nature allows it to penetrate lipid bilayers, making it effective in drug delivery applications .
Comparison with Similar Compounds
Similar Compounds
Octamethylcyclotetrasiloxane (D4): Another siloxane compound with similar properties but a different molecular structure.
Decamethylcyclopentasiloxane (D5): Similar in structure and properties but with a different ring size.
Hexamethyldisiloxane (HMDS): A smaller siloxane compound with similar chemical properties
Uniqueness
Dodecamethylhexasiloxane is unique due to its higher molecular weight and longer siloxane chain, which confer enhanced stability and hydrophobicity compared to its smaller counterparts. These properties make it particularly useful in applications requiring long-lasting and durable materials .
Properties
Molecular Formula |
C12H36O5Si6 |
|---|---|
Molecular Weight |
428.92 g/mol |
InChI |
InChI=1S/C12H36O5Si6/c1-18-13-20(5,6)15-22(9,10)17-23(11,12)16-21(7,8)14-19(2,3)4/h1-12H3 |
InChI Key |
WGWAYRYQTOXACY-UHFFFAOYSA-N |
Canonical SMILES |
C[Si]O[Si](C)(C)O[Si](C)(C)O[Si](C)(C)O[Si](C)(C)O[Si](C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


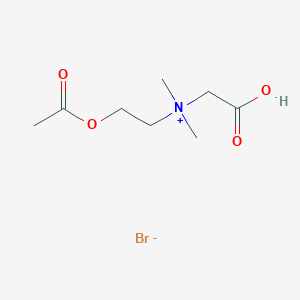
![1,1-Dibromo-2-{[(prop-2-en-1-yl)oxy]methyl}cyclopropane](/img/structure/B14290060.png)
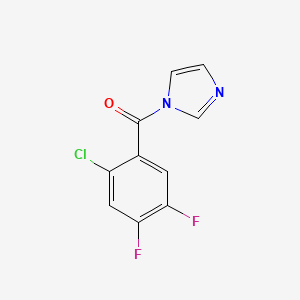
![1-[5-(Piperidin-1-yl)pent-3-yn-2-yl]pyrrolidine-2,5-dione](/img/structure/B14290069.png)
![7,7-Dimethyl-1,4-diphenyl-2,3-diazabicyclo[2.2.1]hept-2-ene](/img/structure/B14290077.png)
![2-Propenenitrile, 2-[(tributylstannyl)methyl]-](/img/structure/B14290096.png)
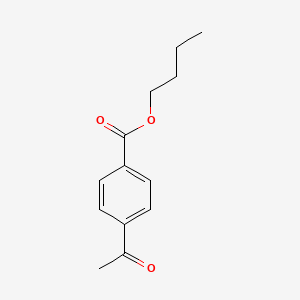
![1,3-Bis[(3,3,4,4,4-pentafluorobutyl)sulfanyl]propan-2-OL](/img/structure/B14290109.png)
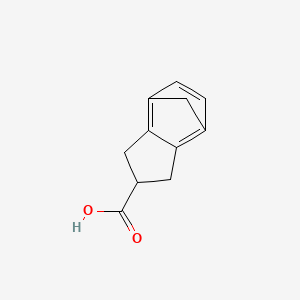
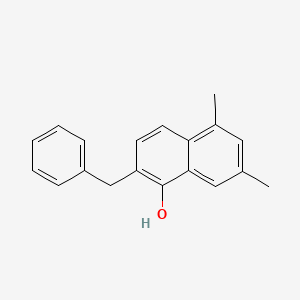
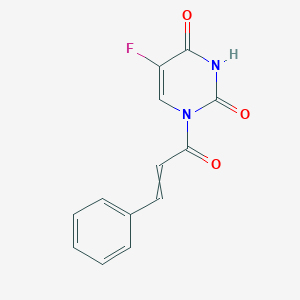

![Ethyl 4-[4,6-bis(trichloromethyl)-1,3,5-triazin-2-yl]benzoate](/img/structure/B14290126.png)
![2-[(2,5-Dimethoxyphenyl)methyl]-3,6-dimethoxy-4-methylbenzonitrile](/img/structure/B14290146.png)
